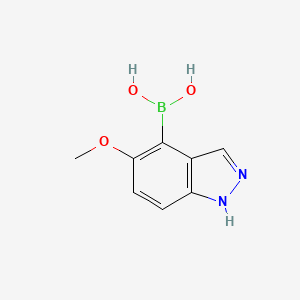
(5-Methoxy-1H-indazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-1H-indazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O3. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of halogenated indazole derivatives using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of (5-Methoxy-1H-indazol-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Methoxy-1H-indazol-4-yl)boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can enhance the binding affinity of these compounds to biological targets .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (5-Methoxy-1H-indazol-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds . In biological systems, the indazole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxy-1H-indazol-5-yl)boronic acid
- 1H-Indazole-5-boronic acid
- 5-Methoxy-1H-indazol-6-yl-6-boronic acid
Uniqueness
(5-Methoxy-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. The position of the methoxy group and the boronic acid group can affect the compound’s ability to interact with biological targets and participate in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
(5-methoxy-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-7-3-2-6-5(4-10-11-6)8(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
Clé InChI |
KNLLWVLFZAIOPW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC2=C1C=NN2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


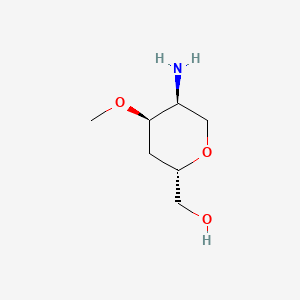

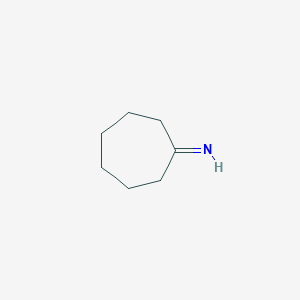
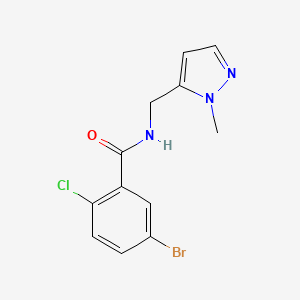
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
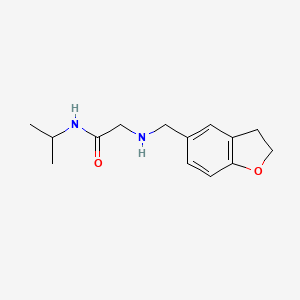
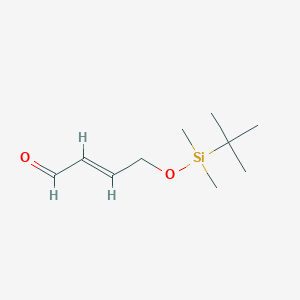
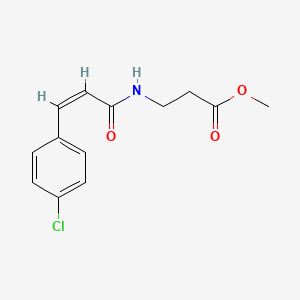
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
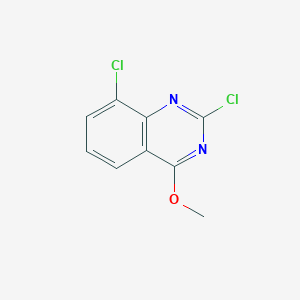
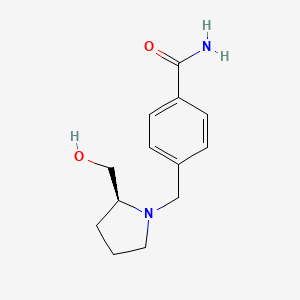
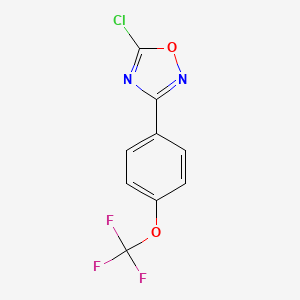
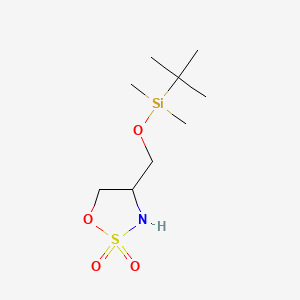
![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
